molecular formula C15H11N5O2S B2484696 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide CAS No. 1171947-57-1

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide

Cat. No.: B2484696
CAS No.: 1171947-57-1
M. Wt: 325.35
InChI Key: GECCVBODVLEOTA-UHFFFAOYSA-N
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Description

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide is a complex organic compound that features a unique combination of benzothiazole, pyrazole, and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiazole core, followed by the formation of the pyrazole ring, and finally, the isoxazole moiety is introduced. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .

Scientific Research Applications

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide stands out due to its unique combination of three distinct heterocyclic rings, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2S/c1-9-8-13(18-14(21)11-6-7-16-22-11)20(19-9)15-17-10-4-2-3-5-12(10)23-15/h2-8H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECCVBODVLEOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=NO2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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